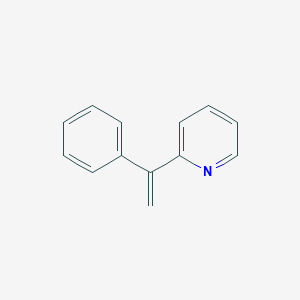
2-(1-Phenylethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. 2-PEP has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
2-(1-Phenylethenyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, making it a potential candidate for the development of novel anticancer drugs.
Mécanisme D'action
The exact mechanism of action of 2-(1-Phenylethenyl)pyridine is not fully understood. However, it has been proposed that 2-(1-Phenylethenyl)pyridine exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2-(1-Phenylethenyl)pyridine has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Effets Biochimiques Et Physiologiques
2-(1-Phenylethenyl)pyridine has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Phenylethenyl)pyridine in lab experiments is its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine is relatively easy to synthesize, making it an accessible compound for researchers. One limitation of using 2-(1-Phenylethenyl)pyridine in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 2-(1-Phenylethenyl)pyridine. One direction is the development of novel therapeutic agents based on the structure of 2-(1-Phenylethenyl)pyridine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Phenylethenyl)pyridine and its potential therapeutic applications. Furthermore, the development of novel synthesis methods for 2-(1-Phenylethenyl)pyridine may improve its accessibility for researchers.
Méthodes De Synthèse
2-(1-Phenylethenyl)pyridine can be synthesized using various methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction of pyridine-2-carboxaldehyde with benzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of pyridine-2-carboxaldehyde with phosphonate ester in the presence of a base catalyst.
Propriétés
Numéro CAS |
15260-65-8 |
|---|---|
Nom du produit |
2-(1-Phenylethenyl)pyridine |
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |
Clé InChI |
WLFQFTSISRWCNV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Autres numéros CAS |
15260-65-8 |
Synonymes |
2-(1-Phenylethenyl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
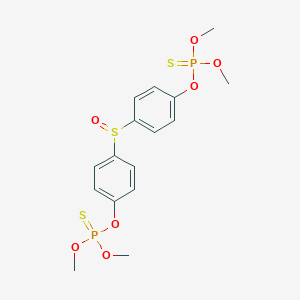

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
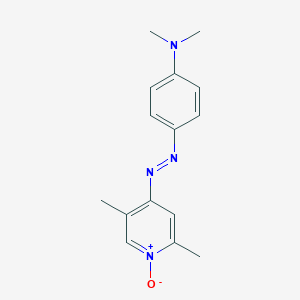
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
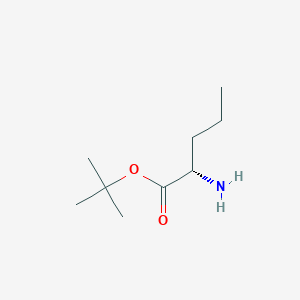
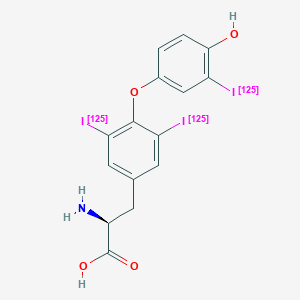
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
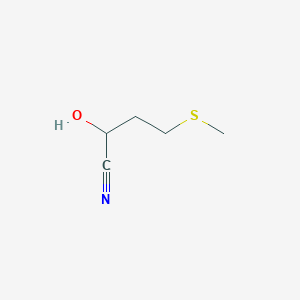
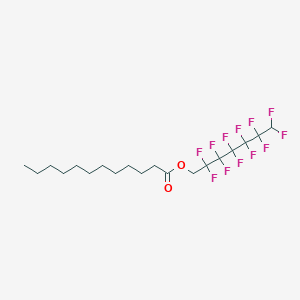
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)